![molecular formula C23H21Cl2N3O3S B6484771 2,5-dichloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide CAS No. 393834-72-5](/img/structure/B6484771.png)
2,5-dichloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
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Overview
Description
2,5-dichloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a useful research compound. Its molecular formula is C23H21Cl2N3O3S and its molecular weight is 490.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.0680681 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is an organic synthetic intermediate and a pharmaceutical intermediate . It is mainly used in the synthesis of the raw drug Ceritinib .
Mode of Action
Given its use as an intermediate in the synthesis of ceritinib , it can be inferred that it may contribute to the therapeutic effects of the final drug product. Ceritinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Biochemical Pathways
As an intermediate in the synthesis of ceritinib , it may indirectly influence the pathways targeted by this drug. Ceritinib acts by inhibiting the ALK (anaplastic lymphoma kinase), which is involved in cell growth and survival pathways in cancer cells.
Pharmacokinetics
As an intermediate in drug synthesis , its pharmacokinetic properties would be significantly altered in the final drug product, Ceritinib.
Result of Action
As an intermediate in the synthesis of ceritinib , it contributes to the overall therapeutic effects of this drug, which include inhibition of cell growth and induction of cell death in cancer cells.
Biochemical Analysis
Biochemical Properties
These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Biological Activity
2,5-Dichloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dichloro substituents on the benzene ring.
- A pyridine moiety linked to a piperidine ring.
- A sulfonamide functional group.
This structural complexity contributes to its biological activity by influencing interactions with biological targets.
Research indicates that compounds with similar structures often exert their effects through several mechanisms:
- Inhibition of Tumor Growth : The compound may inhibit cell proliferation and induce apoptosis in cancer cells.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest, preventing cancer cells from dividing.
- Inhibition of Metastasis : Studies suggest that it disrupts pathways involved in cell migration and invasion, which are critical for metastasis.
Efficacy Against Cancer Cell Lines
The efficacy of this compound has been evaluated against various cancer cell lines. Below is a summary table of its activity:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung cancer) | 9 | Induction of apoptosis via caspase activation |
HepG2 (Liver cancer) | 0.25 | Cell cycle arrest through AMPK pathway regulation |
MCF7 (Breast cancer) | 6.72 | Inhibition of anchorage-independent growth |
These results highlight the compound's potential as an anticancer agent.
Study 1: Inhibitory Effects on A549 Cells
A study investigated the effects of the compound on A549 lung cancer cells. Results showed significant inhibition of cell proliferation with an IC50 value of 9 μM. The mechanism was linked to the activation of apoptosis pathways, specifically through caspase cascades.
Study 2: HepG2 Cell Proliferation
Another study focused on HepG2 liver cancer cells, revealing an IC50 value of 0.25 μM. The compound was effective in regulating AMPK phosphorylation, leading to downstream signaling activation and subsequent cell cycle arrest.
Properties
IUPAC Name |
2,5-dichloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O3S/c24-17-6-11-21(25)20(14-17)23(29)27-18-7-9-19(10-8-18)32(30,31)28-13-2-1-5-22(28)16-4-3-12-26-15-16/h3-4,6-12,14-15,22H,1-2,5,13H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNBAONHAYAEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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